molecular formula C11H10ClN3O B1481746 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-73-5

1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481746
CAS No.: 2097950-73-5
M. Wt: 235.67 g/mol
InChI Key: KOCJXYVNIXJCAG-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining an imidazo[1,2-b]pyrazole core with a furan ring and a chloroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones or other oxidized derivatives.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The furan ring and imidazo[1,2-b]pyrazole core contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
  • 1-(2-Chloroethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
  • 1-(2-Chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Uniqueness: 1-(2-Chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the specific positioning of the furan ring and the chloroethyl group, which can influence its reactivity and biological activity. The combination of these functional groups in a single molecule provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(2-chloroethyl)-6-(furan-3-yl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCJXYVNIXJCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

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